1,4-Bis(trifluorovinyl)benzene
Description
Foundational Significance of Fluorinated Aryl Monomers in Polymer Science
Fluorinated aryl monomers are a class of organic compounds that contain both an aromatic ring and fluorine atoms. Their incorporation into polymer chains leads to materials with a remarkable combination of properties. The strong carbon-fluorine bond and the high electronegativity of fluorine atoms are central to these characteristics.
The presence of fluorine imparts high thermal stability, exceptional chemical resistance to a wide range of solvents and corrosive agents, and low surface energy, which translates to hydrophobic and oleophobic properties. acs.orgcymitquimica.com Furthermore, fluorinated polymers often exhibit low dielectric constants and low water absorption, making them ideal for applications in microelectronics and optical communications. 20.210.105researchgate.net
The aromatic component of these monomers provides rigidity and thermal stability to the polymer backbone. This combination of a flexible fluorinated group and a rigid aromatic unit allows for the creation of polymers with a broad spectrum of properties, from elastomers to high-strength plastics. The ability to modify the aromatic ring with various functional groups further expands the potential applications of these monomers.
Fluorinated aryl monomers are polymerized through several methods, including nucleophilic aromatic substitution and thermal cyclopolymerization. acs.orgresearchgate.net The latter, particularly the [2+2] cycloaddition of trifluorovinyl ethers, has been a significant area of research, leading to the formation of perfluorocyclobutyl (PFCB) aryl ether polymers. researchgate.netresearchgate.net These polymers are known for their excellent processability, optical transparency, and high-temperature performance. researchgate.net
Historical Trajectories and Key Milestones in 1,4-Bis(trifluorovinyl)benzene Studies
The study of this compound and related trifluorovinyl monomers has a rich history marked by key synthetic innovations and discoveries of their unique polymerization behavior.
Early work on trifluorovinyl compounds laid the groundwork for the synthesis of more complex monomers. A significant milestone was the development of methods to introduce the trifluorovinyl group onto aromatic rings. One of the primary synthetic routes involves a coupling reaction between a functionalized phenate and 1,2-dibromo-tetrafluoroethane, followed by a dehalogenation step. researchgate.net Another key method is the cross-coupling reaction between a perfluoroalkenylzinc reagent and an aryl iodide in the presence of a palladium catalyst. researchgate.net
A pivotal moment in the history of this compound was the discovery of its ability to undergo thermal cyclodimerization. In 1964, the preparation of this compound was described with the observation that the material gelled when left standing overnight, which was explained as the formation of a "polymer network connected with fluorinated cyclobutanes." rushim.ru This unique [2+2] cycloaddition reaction, which proceeds without the need for catalysts or initiators at elevated temperatures, became the basis for the synthesis of perfluorocyclobutyl (PFCB) polymers. researchgate.netresearchgate.net
Subsequent research focused on exploring the scope and mechanism of this cyclopolymerization. The thermal polymerization of bifunctional and trifunctional aryl trifluorovinyl ether monomers was found to produce high-temperature, low dielectric constant materials with potential applications in optical communications and microelectronics. researchgate.net The copolymerization of these monomers allows for the tuning of thermal and optical properties based on the copolymer composition. researchgate.net
In recent years, research has expanded to include the synthesis of various derivatives of this compound and their use in creating advanced polymer architectures. For instance, the polycondensation of 1,4-dimethoxy-2,5-bis(trifluorovinyl)benzene with bisphenols has been shown to yield transparent aromatic polymers with good thermal stability. acs.org This demonstrates the ongoing efforts to tailor the properties of fluoropolymers derived from this versatile monomer for specific high-performance applications.
Interactive Data Table: Properties of Polymers Derived from this compound and its Analogs
| Monomer | Polymer Type | Key Properties | Potential Applications |
| This compound | Perfluorocyclobutane (PFCB) Polymer | High thermal stability, low dielectric constant, chemical resistance. researchgate.netrushim.ru | Microelectronics, optical communications. researchgate.net |
| 1,4-Bis(trifluorovinyloxy)benzene | PFCB Aryl Ether Polymer | Low optical loss, low birefringence, good thermal stability. acs.org | Plastic optical fibers, thin films. acs.org |
| 1,4-Dimethoxy-2,5-bis(trifluorovinyl)benzene | Aromatic Polyether | Transparent in the visible region, good thermal stability (Td5% > 320 °C). acs.org | Optical applications. acs.org |
| 1-Bromo-4-(trifluorovinyl)benzene | Hybrid Fluorosilicone | Lower thermal stability compared to polyethers, degradation at ~240 °C. utoronto.ca | Specialty elastomers. |
Structure
3D Structure
Properties
CAS No. |
113268-53-4 |
|---|---|
Molecular Formula |
C10H4F6 |
Molecular Weight |
238.13 g/mol |
IUPAC Name |
1,4-bis(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C10H4F6/c11-7(9(13)14)5-1-2-6(4-3-5)8(12)10(15)16/h1-4H |
InChI Key |
BKZQCZHCOWUNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)F)C(=C(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis Trifluorovinyl Benzene
Seminal Approaches to 1,4-Bis(trifluorovinyl)benzene Synthesis
Early methods for the synthesis of this compound laid the groundwork for the development of more advanced techniques. A common precursor in many of these syntheses is 1,4-bis(2-bromo-1,1,2-trifluoroethyl)benzene. The preparation of this intermediate is a key step, which then undergoes dehalogenation to yield the final product.
One of the foundational methods involves the reaction of a suitable aromatic precursor with a trifluorovinylating agent. For instance, the synthesis can start from 1,4-dibromobenzene. The general strategy involves the introduction of the trifluorovinyl groups onto the benzene (B151609) ring through a series of chemical transformations.
Another approach involves the use of organometallic reagents. For example, a perfluoroalkenylzinc reagent can be coupled with a di-halogenated benzene derivative in the presence of a palladium catalyst. researchgate.net This cross-coupling reaction provides a direct route to introduce the trifluorovinyl groups onto the aromatic ring.
The table below summarizes a seminal synthetic route to this compound.
Table 1: Seminal Synthetic Route for this compound
| Step | Reactants | Reagents/Catalysts | Product |
|---|---|---|---|
| 1 | 1,4-Dibromobenzene | Trifluorovinylating agent | 1,4-Bis(2-bromo-1,1,2-trifluoroethyl)benzene |
Innovations and Refinements in Synthetic Pathways for Bis(trifluorovinyl)aromatic Compounds
Recent advancements in synthetic chemistry have led to more efficient and versatile methods for preparing bis(trifluorovinyl)aromatic compounds, including this compound. These innovations often focus on improving yields, reducing the number of synthetic steps, and employing milder reaction conditions.
One significant area of innovation is the development of novel catalytic systems. For example, palladium-catalyzed cross-coupling reactions have been refined to allow for the direct trifluorovinylation of aromatic compounds. researchgate.net These methods may utilize trifluorovinylzinc or trifluorovinyltin reagents, which can be prepared and used in situ. researchgate.net The choice of ligands for the palladium catalyst is often critical to the success of these reactions.
Another refined approach involves the use of Grignard reagents. The reaction of a di-Grignard reagent derived from a dihalogenated benzene with a suitable trifluorovinyl source can provide a direct route to the desired product. This method offers an alternative to the traditional multi-step syntheses.
Furthermore, the synthesis of functionalized bis(trifluorovinyl)aromatic compounds has been a focus of recent research. For instance, the introduction of other functional groups, such as methoxy (B1213986) groups, onto the aromatic ring can lead to polymers with tailored properties. A polycondensation reaction of 1,4-dimethoxy-2,5-bis(trifluorovinyl)benzene with various bisphenols has been reported to yield aromatic polymers with good thermal stability and optical transparency. acs.org
The following table highlights some of the innovative synthetic approaches for bis(trifluorovinyl)aromatic compounds.
Table 2: Innovative Synthetic Pathways for Bis(trifluorovinyl)aromatic Compounds
| Approach | Key Features | Example Reactants |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | High efficiency, direct trifluorovinylation. researchgate.net | Aryl iodides, trifluorovinylzinc reagent, Pd catalyst. researchgate.net |
| Grignard Reagent-Based Synthesis | Direct route, alternative to multi-step methods. | Dihalogenated benzene, magnesium, trifluorovinyl source. |
Mechanistic Insights into this compound Formation Reactions
Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic protocols and developing new methodologies. The key reactions in the synthesis, such as the formation of the carbon-carbon bond between the aromatic ring and the trifluorovinyl group, and the dehalogenation step, proceed through specific mechanistic pathways.
In the case of palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. The oxidative addition of the dihalogenated benzene to the palladium(0) complex initiates the cycle. This is followed by transmetalation with the trifluorovinyl organometallic reagent (e.g., zinc or tin). The final step, reductive elimination, regenerates the palladium(0) catalyst and yields the bis(trifluorovinyl)benzene product. The nature of the ligands on the palladium center can significantly influence the efficiency of each step in this cycle.
The dehalogenation of 1,4-bis(2-bromo-1,1,2-trifluoroethyl)benzene with zinc is a reductive elimination process. The reaction is believed to proceed through an organozinc intermediate. The zinc metal transfers electrons to the carbon-bromine bonds, leading to their cleavage and the formation of a new carbon-carbon double bond. The reaction is typically carried out in a solvent that can facilitate the electron transfer process.
Computational studies, such as Density Functional Theory (DFT), have been employed to gain deeper insights into the transition states and intermediates involved in these reactions. acs.org These studies can help to rationalize the observed reactivity and selectivity and guide the design of more efficient catalysts and reaction conditions. For example, DFT studies have been used to investigate the diradical intermediates involved in the polymerization of related trifluorovinyl ether monomers.
A simplified mechanistic scheme for the palladium-catalyzed cross-coupling is presented below.
Table 3: Simplified Mechanism of Palladium-Catalyzed Cross-Coupling
| Step | Description |
|---|---|
| Oxidative Addition | Pd(0) catalyst reacts with dihalogenated benzene. |
| Transmetalation | The trifluorovinyl group is transferred from the organometallic reagent to the palladium center. |
Polymerization and Oligomerization Reactions of 1,4 Bis Trifluorovinyl Benzene
Thermal Cyclodimerization and Perfluorocyclobutane (PFCB) Ring Formation
The polymerization of monomers featuring at least two dimerizable perfluorovinyl groups, such as 1,4-bis(trifluorovinyl)benzene, proceeds through a thermal reaction to form polymers containing perfluorocyclobutane (PFCB) rings. This process, a step-growth cycloaddition polymerization, can be conducted in bulk or in solution at temperatures exceeding 150°C, without the need for any initiators or catalysts. The resulting PFCB aryl ether polymers are generally amorphous, which contributes to their good solubility and processability, making them suitable for a variety of advanced applications. An early observation noted that this compound gelled when left neat overnight, which was attributed to the formation of a polymer network linked by fluorinated cyclobutane (B1203170) structures.
Elucidation of the (2π+2π) Cycloaddition Mechanism in Trifluorovinyl Systems
The formation of the perfluorocyclobutane (PFCB) ring from trifluorovinyl monomers is characterized as a thermal [2π+2π] cycloaddition reaction. This type of reaction involves the concerted combination of two π-electron systems to create a cyclic molecule with two new sigma (σ) bonds and two fewer pi (π) bonds. In the case of trifluorovinyl systems, the cycloaddition of the fluoroolefins generates the stable four-membered fluorinated cyclobutane rings.
The mechanism is understood to be a free-radical mediated process. More specifically, quantum-mechanical studies suggest that the thermal 2π-2π cycloaddition is a rare reaction that begins in the singlet state and advances through a triplet intermediate to form the energetically stable four-membered ring, which is also in a singlet state. This process involves two changes in spin state. The rate-limiting step is the formation of the first carbon-carbon bond, which is then followed by a rotation around this newly formed bond while in the triplet state, culminating in the formation of the second carbon-carbon bond to close the ring. Frontier orbital theory helps to explain why this cycloaddition is favorable under thermal conditions, as the symmetry of the frontier orbitals of the reacting trifluorovinyl groups allows for constructive overlap and bond formation.
Kinetic Studies of this compound Thermal Polymerization
Kinetic studies of the thermal cyclodimerization of aromatic trifluorovinyl ethers provide insight into the factors governing the polymerization rate. The reaction kinetics are influenced by temperature and the electronic nature of substituents on the aromatic ring. Differential scanning calorimetry (DSC) is a common technique used to monitor the polymerization, where the exothermic peak corresponds to the cyclodimerization reaction. As the heating rate increases in non-isothermal DSC experiments, the exothermic peak shifts to higher temperatures.
For related aromatic trifluorovinyl ether systems, kinetic analyses using the Hammett equation have been performed. These studies reveal that electron-withdrawing groups tend to slow down the rate of cyclodimerization. The activation energy for the thermal cyclodimerization of similar compounds, such as p-substituted α,β,β-trifluorostyrenes, has been determined through Arrhenius plots.
Table 1: Kinetic Parameters for Thermal Cyclodimerization of Related Trifluorovinyl Compounds
| Compound | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Hammett Reaction Constant (ρ) | Reference |
|---|---|---|---|---|
| p-Substituted Aromatic Trifluorovinyl Ethers | 120-130 | Not specified | -0.46 (at 120°C), -0.59 (at 130°C) | |
| 1-(Trifluorovinyl)pyrene | 90-130 | 19.36 ± 1.74 | Not applicable | |
| 1-Acetoxy-4-(trifluorovinyl)benzene | 110-160 | 21.64 ± 2.23 | Not applicable |
Influence of Reaction Parameters on PFCB Network Formation
Several reaction parameters significantly influence the formation of the perfluorocyclobutane (PFCB) network. Temperature is a critical factor; the cyclization reaction is typically carried out at temperatures between 150°C and 250°C. A more preferred range is often cited as 105°C to 250°C to achieve a convenient reaction rate. However, heating at excessively high temperatures (e.g., ~200°C) or for extended periods can lead to the formation of undesirable byproducts. To minimize side reactions, preparative cyclodimerization reactions are often performed at temperatures below 175°C.
The structure of the monomer itself also plays a crucial role. The presence of at least two dimerizable perfluorovinyl groups on the monomer is a prerequisite for forming a polymer network. Using monomers with three or more perfluorovinyl groups, such as 1,3,5-tris(α,β,β-trifluorovinyl)benzene, allows for the creation of crosslinked networks. The large difference in boiling points between the trifluorovinyl-containing starting materials and the resulting PFCB compounds facilitates purification, often allowing for nearly quantitative separation through simple distillation.
Copolymerization Strategies Involving this compound
Copolymerization is a versatile strategy to tailor the properties of PFCB-based polymers. By incorporating different comonomers with this compound or other bis(trifluorovinyl) monomers, a wide array of materials with customized thermal, mechanical, and optical properties can be synthesized. This approach allows for the creation of copolymers with well-defined architectures, including block and graft copolymers.
Design and Synthesis of Copolymers with Diverse Monomers
A variety of monomers have been successfully copolymerized with bis(trifluorovinyl) compounds to generate functional polymers. These strategies often aim to combine the advantageous properties of PFCB polymers, such as high thermal stability and processability, with features from other polymer classes. For example, copolymerization with siloxane-containing monomers can produce fluorosilicones with excellent thermal stability. Similarly, incorporating poly(ethylene glycol) (PEG) segments can introduce hydrophilicity and create amphiphilic block copolymers. The synthesis of PFCB-containing polybenzimidazoles and copolymers with polycyclic aromatic hydrocarbons has also been reported, yielding materials with very high thermal resistance.
Table 2: Examples of Copolymers Derived from Bis(trifluorovinyl) Monomers
| Comonomer Type | Resulting Copolymer | Key Properties/Applications | Reference |
|---|---|---|---|
| Siloxane oligomers | PFCB-siloxane copolymers | Enhanced thermal stability, fuel resistance | |
| Poly(ethylene glycol) (PEG) | PFCB-PEG block copolymers | Amphiphilic character, compatibilizers | |
| Methyl methacrylate (B99206) (MMA) | PFCB-PMMA copolymers | Improved heat resistance for PMMA, optical transparency | |
| Sulfonated monomers |
Formation of Cross-linked Polymeric Networks and Gels from this compound
The polymerization of this compound is notable for its propensity to form highly cross-linked polymeric networks and gels. This characteristic arises from the bifunctional nature of the monomer, which possesses two reactive trifluorovinyl groups. These groups can undergo thermal [2+2] cyclodimerization to create perfluorocyclobutane (PFCB) rings, which act as cross-linking points, leading to the formation of a three-dimensional polymer network. nih.govchempedia.info
The thermal cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers, including this compound, is a key process in creating these networks. nih.govchempedia.info This reaction typically occurs at elevated temperatures, often above 150°C, without the need for catalysts or initiators. nih.gov The resulting PFCB aromatic ether polymers are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.
The formation of a gel is a critical point in the polymerization process, marked by a sudden and dramatic increase in viscosity as a single macroscopic molecule, the network, is formed. wikipedia.org In the case of this compound, it has been observed that the neat monomer can gel overnight at room temperature, suggesting a high reactivity and tendency to form a polymer network connected by fluorinated cyclobutane rings. chempedia.info
Understanding Network Connectivity and Gelation Phenomena
The transition from a solution of monomers and small polymers to a gel is a complex phenomenon known as gelation. wikipedia.org This process is governed by the formation of cross-links between polymer chains, leading to a network of infinite molecular weight. wikipedia.org In the context of this compound, the trifluorovinyl groups are the key functional units that drive this process.
The Flory-Stockmayer theory is a classical model used to predict the gel point in polymerization reactions. wikipedia.orgicts.res.in This theory relates the critical extent of reaction at which gelation occurs to the average functionality of the monomers in the system. For a bifunctional monomer like this compound, the theory provides a framework for understanding how the progressive formation of perfluorocyclobutane linkages leads to the development of a network structure.
Modulation of Network Density and Structural Integrity
The density of the cross-linked network and its structural integrity are critical parameters that determine the material properties of the final polymer. These properties can be modulated through several strategies.
One approach is to control the polymerization conditions, such as temperature and reaction time. Higher temperatures and longer reaction times generally lead to a higher degree of conversion of the trifluorovinyl groups, resulting in a denser network.
The structural integrity of the network is also influenced by the inherent properties of the chemical bonds forming the cross-links. The perfluorocyclobutane rings formed from the [2+2] cycloaddition of trifluorovinyl groups are known to be thermally and chemically stable, contributing to the robustness of the resulting polymer network. utoronto.ca
The introduction of cross-links is a well-established method to enhance the mechanical properties and control the swelling behavior of polymers. mdpi.com Even a small number of cross-links can significantly reduce water uptake and swelling in polymer membranes. mdpi.com Furthermore, the rigidity and glassiness of the polymer increase with higher cross-linking levels. mdpi.com
Below is an interactive table summarizing the effects of different synthetic strategies on the network properties of polymers derived from this compound and related monomers.
| Strategy | Effect on Network Density | Effect on Structural Integrity | Key Research Findings |
| Control of Polymerization Temperature | Increasing temperature generally increases cross-link density. | Higher density can lead to increased rigidity and thermal stability. | Thermal cyclopolymerization of TFVE monomers occurs at temperatures above 150°C. nih.gov |
| Copolymerization with Monofunctional Monomers | Decreases cross-link density by terminating chain growth at those points. | Can improve processability by controlling molecular weight before gelation. | Can be used to tune the properties of the final network. |
| Copolymerization with Flexible Co-monomers | May slightly decrease density depending on the co-monomer's structure. | Can enhance flexibility and reduce brittleness of the network. researchgate.net | The presence of flexible ether linkages can help release internal stresses. researchgate.net |
| Post-polymerization Cross-linking | Allows for precise control over the final cross-link density. | Can be used to cure pre-formed, processable polymers into robust networks. polyacs.org | FAVE polymers can undergo thermal cross-linking without the use of catalysts. polyacs.org |
Applications of 1,4 Bis Trifluorovinyl Benzene Derived Materials in Advanced Polymer Systems
Role as a Cross-linking Agent for High-Performance Thermosets
1,4-Bis(trifluorovinyl)benzene serves as an effective cross-linking agent, enhancing the properties of various high-performance thermosetting resins. nasa.gov The trifluorovinyl groups on the benzene (B151609) ring are capable of undergoing thermal [2+2] cycloaddition reactions, forming a stable perfluorocyclobutane ring structure that connects polymer chains. rushim.rumdpi.com This cross-linking process generally improves the thermal stability, mechanical strength, and chemical resistance of the polymer matrix. nasa.govmdpi.com
Enhanced Properties of Polyimides through this compound Cross-linking
Polyimides (PIs) are known for their excellent thermal stability and mechanical properties, but can be challenging to process. kpi.ua Introducing this compound as a cross-linking agent can further enhance these properties. The cross-linking of polyimides can lead to improved dimensional stability at elevated temperatures. mdpi.com For instance, the incorporation of rigid benzanilide (B160483) and biphenyl (B1667301) units, similar to the structural contributions of cross-linking, has been shown to increase the glass transition temperature (Tg) and reduce the coefficient of thermal expansion (CTE) in polyimides. mdpi.com Cross-linked polyimide networks also tend to exhibit lower dielectric constants and reduced water uptake, which are crucial properties for microelectronic applications. researchgate.netresearchgate.net The formation of a robust cross-linked structure can effectively limit the mobility of polymer chain segments, thereby preventing dipole orientation and enhancing dielectric performance. researchgate.net
Table 1: Effect of Cross-linking on Polyimide Properties
| Property | Uncross-linked Polyimide | Cross-linked Polyimide | Reference |
| Glass Transition Temperature (Tg) | 347.6 °C | 348.0–370.6 °C | mdpi.com |
| Coefficient of Thermal Expansion (CTE) | 56.5 × 10⁻⁶/K | 40.7–54.0 × 10⁻⁶/K | mdpi.com |
| Dielectric Constant (at 1 MHz) | 3.4 | 2.32 - 2.5 | researchgate.netresearchgate.net |
| Water Uptake | Higher | < 0.31% | researchgate.net |
Cross-linking Applications in Other Advanced Resin Systems
The utility of this compound as a cross-linking agent extends to other advanced resin systems beyond polyimides. For instance, it can be used to modify silicone resins. The co-hydrolysis and polycondensation of silane (B1218182) monomers with molecules containing trifluorovinyl groups can lead to silicone resins that, upon curing, form cross-linked networks containing perfluorocyclobutane structures. researchgate.net This enhances the thermal stability of the silicone resin.
In the realm of high-frequency communication materials, oligo(2,6-dimethyl-1,4-phenylene ether) (OPE) terminated with vinylbenzyl ether groups can be self-cross-linked to create thermosets with low dielectric constants and good thermal stability. acs.org While not a direct application of this compound, this demonstrates the principle of using reactive end-groups to form high-performance cross-linked networks. The thermal cyclodimerization of trifluorovinyl groups offers a similar pathway to creating such networks.
Development of Perfluorocyclobutane (PFCB) Polymers from this compound
This compound is a fundamental building block for the synthesis of perfluorocyclobutane (PFCB) polymers. These polymers are formed through the thermal [2+2] cyclopolymerization of monomers containing trifluorovinyl ether groups. researchgate.netnih.govresearchgate.net This polymerization process is typically carried out at temperatures above 150°C and does not require any initiators or catalysts. nih.govresearchgate.net PFCB polymers are valued for their combination of properties including excellent thermal stability, chemical resistance, optical transparency, and low dielectric constants. researchgate.netnih.gov
Synthesis and Structural Features of Linear PFCB Polymers
Linear PFCB polymers are synthesized from bifunctional monomers like 1,4-bis(trifluorovinyloxy)benzene through a step-growth cycloaddition polymerization. researchgate.net This process results in a polymer backbone containing alternating aromatic ether units and perfluorocyclobutane rings. rushim.ru The resulting polymers are typically amorphous, which contributes to their good solubility and processability. researchgate.net The properties of these linear PFCB polymers, such as molecular weight and thermal characteristics, can be controlled by adjusting polymerization conditions like temperature and time. acs.org
Table 2: Properties of Linear PFCB Polymers
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | Typically > 200 °C | researchgate.netnih.gov |
| Thermal Stability (Decomposition Temperature) | Up to 450 °C | nih.gov |
| Dielectric Constant | Low | researchgate.netnih.gov |
| Optical Loss (at 1550 nm) | ~0.227 dB/cm | acs.org |
| Birefringence | < 0.001 | acs.org |
Design of Branched and Networked PFCB Architectures
By utilizing monomers with more than two trifluorovinyl groups, branched and networked PFCB polymer architectures can be created. For instance, a monomer with a tetrahedral structure, tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane, can be thermally cured to form a porous cross-linked PFCB polymer. mdpi.com Similarly, monomers combining rigid adamantyl groups with PFCB and benzocyclobutene functionalities can lead to cross-linked polymers. nih.govsemanticscholar.org These highly cross-linked structures often exhibit enhanced thermal stability, hydrophobicity, and low dielectric constants. mdpi.comnih.gov Spiro-centered monomers containing PFCB arms have also been synthesized to create robust, high-performance materials with excellent thermal and mechanical properties. mdpi.comnih.gov The introduction of such complex, three-dimensional structures can significantly impact the material's free volume and density, leading to tailored properties. nih.gov
Functional Fluoropolymers Derived from this compound
This compound and its derivatives serve as precursors for a variety of functional fluoropolymers. These polymers are designed to have specific properties for advanced applications by incorporating different functional groups into the polymer structure.
The synthesis of these functional polymers often involves the preparation of aryl trifluorovinyl ether (TFVE) monomers that contain the desired functionality. researchgate.net These functionalized monomers can then be polymerized or copolymerized to create polymers with tailored properties. For example, the incorporation of sulfonic acid groups can lead to proton-conducting polymers suitable for fuel cell membranes. nih.govresearchgate.netresearchgate.net This can be achieved by direct polymerization of a bis(trifluorovinyl ether) precursor containing protected sulfonic acid groups. nih.gov
Another approach is the copolymerization of TFVE monomers with other monomers to create copolymers with a combination of properties. For instance, copolymers of 4-[(α,ß,ß-trifluorovinyl)oxy] bromo benzene with vinylidene fluoride (B91410) (VDF) have been synthesized. 20.210.105 Furthermore, amphiphilic graft copolymers have been prepared with a PFCB aryl ether-based backbone and poly(acrylic acid) side chains, demonstrating the versatility of these systems for creating complex polymer architectures. rsc.org
The introduction of phosphorus-containing groups is another strategy to create functional fluoropolymers with applications such as flame retardants and adhesion promoters. acs.org The synthesis of these materials often relies on the versatility of the trifluorovinyl group for creating a wide range of polymer structures.
Spectroscopic and Advanced Structural Characterization of 1,4 Bis Trifluorovinyl Benzene Polymers
Elucidation of Perfluorocyclobutane Ring Structure via Advanced Spectroscopic Techniques
The defining feature of polymers derived from 1,4-bis(trifluorovinyl)benzene is the perfluorocyclobutane (PFCB) ring, formed via a [2+2] cycloaddition of the trifluorovinyl groups. researchgate.net Advanced spectroscopic methods are indispensable for confirming the formation and elucidating the structure of this ring. jchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹⁹F NMR Spectroscopy is a primary tool for characterizing PFCB polymers. The trifluorovinyl monomer exhibits a characteristic AMX splitting pattern in its ¹⁹F NMR spectrum. researchgate.net Upon polymerization, the disappearance of these signals and the appearance of new, complex multiplets in the range of -127 to -133 ppm confirm the formation of the saturated perfluorocyclobutane ring. dtic.mil The integration of these signals can also be used to determine the extent of polymerization. researchgate.net The presence of both cis and trans isomers of the 1,2-disubstituted PFCB ring leads to a complex spectral pattern, and the near-equal distribution of these isomers contributes to the amorphous nature of the resulting polymers. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule and is used to monitor the polymerization process. specificpolymers.commt.com
The spectrum of the this compound monomer shows characteristic absorption bands for the trifluorovinyl group.
Upon polymerization, these bands diminish and a new, strong absorption band appears, which is characteristic of the C-F stretching vibrations within the perfluorocyclobutane ring. This change provides clear evidence of the successful cyclodimerization reaction. google.com
A summary of typical spectroscopic data is presented in the table below.
| Spectroscopic Technique | Monomer (this compound) | Polymer (Poly(this compound)) |
| ¹⁹F NMR | Characteristic AMX pattern for -O-CF=CF₂ researchgate.net | Complex multiplets for -CF₂-CF₂- in PFCB ring dtic.mil |
| FTIR | Bands for trifluorovinyl group | Strong absorption from C-F stretching in PFCB ring |
Analysis of Cross-linked Network Morphology and Connectivity
When multifunctional monomers are used or when post-polymerization cross-linking is induced, this compound forms robust, cross-linked polymer networks. researchgate.net The morphology and connectivity of these networks significantly influence the material's mechanical and thermal properties. rsc.org
Microscopy Techniques:
Atomic Force Microscopy (AFM) provides high-resolution imaging of the polymer surface, offering insights into the nanoscale topography and phase distribution. This is particularly useful for understanding the surface properties of thin films and coatings. mdpi.com
Thermal Analysis:
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymers. The Tg is sensitive to the degree of cross-linking; a higher cross-link density generally leads to a higher Tg. nih.gov DSC can also be used to monitor the exothermic cross-linking reaction.
Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer network. Cross-linked PFCB polymers typically exhibit high decomposition temperatures, often exceeding 400°C.
The following table outlines the techniques used for analyzing the network structure.
| Analysis Technique | Information Obtained |
| SEM/TEM | Bulk morphology, phase separation, filler dispersion |
| AFM | Surface topography, nanoscale phase distribution |
| DSC | Glass transition temperature (Tg), cross-linking exotherms |
| TGA | Thermal stability, decomposition temperature |
Advanced Methods for Polymer Architecture and Molecular Weight Distribution Analysis
The molecular weight and its distribution are fundamental parameters that dictate the processing behavior and final properties of the linear or branched (pre-cross-linked) polymers. researchgate.net
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
SEC/GPC is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of soluble PFCB polymers. researchgate.netnsf.gov The technique separates polymer molecules based on their hydrodynamic volume in solution. chromatographytoday.com
Coupling SEC/GPC with advanced detectors like multi-angle light scattering (MALS) and viscometry provides more accurate molecular weight determination and information about the polymer's conformation and branching architecture. chromatographytoday.com
Challenges in Analysis:
A significant challenge in characterizing these polymers arises when they become cross-linked. The resulting insolubility prevents analysis by traditional SEC/GPC methods. In such cases, indirect methods like swelling tests and dynamic mechanical analysis are used to infer the cross-link density. For soluble polymers, a combination of techniques provides a comprehensive understanding of their molecular architecture. lcms.cz
The table below summarizes the methods for molecular weight analysis.
| Technique | Parameters Determined |
| SEC/GPC | Mn, Mw, PDI researchgate.netnsf.gov |
| SEC-MALS | Absolute molecular weight, radius of gyration |
| SEC-Viscometry | Intrinsic viscosity, branching information chromatographytoday.com |
Theoretical and Computational Investigations of 1,4 Bis Trifluorovinyl Benzene Reactivity and Polymerization
Quantum Chemical Insights into Trifluorovinyl Reactivity and Cycloaddition Pathways
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of the trifluorovinyl functional group. The primary polymerization mechanism for 1,4-bis(trifluorovinyl)benzene is a thermally induced [2+2] cycloaddition of the trifluorovinyl groups to form a perfluorocyclobutyl (PFCB) ring. This cyclodimerization is a key step in the formation of highly stable fluoropolymers.
Theoretical studies focus on mapping the potential energy surface of this cycloaddition reaction. By calculating the energies of reactants, transition states, and products, researchers can determine critical thermodynamic and kinetic parameters. Key insights derived from these calculations include:
Activation Energy Barriers: DFT calculations can quantify the energy barrier that must be overcome for the [2+2] cycloaddition to occur. This helps explain the temperatures required for polymerization. The presence of electron-withdrawing fluorine atoms significantly influences the electronic properties of the vinyl group, affecting its reactivity.
Reaction Mechanism: The cycloaddition can proceed through different pathways, such as a concerted mechanism where both new bonds form simultaneously, or a stepwise mechanism involving a diradical intermediate. Quantum chemical models can identify the lowest energy pathway by locating and characterizing the transition state structures. For trifluorovinyl ethers, a diradical mechanism is generally proposed, and DFT is the primary tool for investigating its viability and energetics.
Regioselectivity: The [2+2] cycloaddition can result in two different regioisomers: the 1,2-disubstituted (head-to-head) and the 1,3-disubstituted (head-to-tail) cyclobutane (B1203170) rings. Computational analysis of the transition state energies for both pathways can predict the predominant isomer formed during polymerization, which in turn affects the final polymer architecture and properties. Experimental evidence shows a statistical distribution, suggesting the energy differences between pathways are small.
These computational approaches provide a systematic understanding of the factors governing the reactivity of fluorinated monomers. vu.nl The activation strain model and energy decomposition analysis are powerful quantum chemical tools used to analyze the reactivity in cycloaddition reactions, breaking down the activation energy into contributions from the distortion of the reactants and their interaction. vu.nl
Table 1: Insights from Quantum Chemical Calculations on Trifluorovinyl Cycloaddition
| Computational Method | Key Parameter Calculated | Scientific Insight Provided |
|---|---|---|
| Density Functional Theory (DFT) | Transition State Energy | Determination of the activation energy barrier for the cycloaddition reaction. |
| DFT with various functionals (e.g., B3LYP) | Reaction Pathway Energetics | Identification of the most favorable mechanism (concerted vs. stepwise diradical). |
| Transition State Theory (TST) | Reaction Rate Constants | Prediction of reaction kinetics as a function of temperature. |
| Natural Bond Orbital (NBO) Analysis | Atomic Charges & Orbital Interactions | Understanding the electronic effects of fluorine substitution on the vinyl group's reactivity. |
Molecular Dynamics Simulations of Polymerization Processes and Network Evolution
While quantum chemistry provides insights into a single reaction event, molecular dynamics (MD) simulations are employed to model the collective behavior of many monomers as they polymerize over time. tue.nl MD simulations track the positions and velocities of atoms in a system, allowing researchers to observe the evolution of the polymer network as it forms.
For this compound, a typical MD simulation would involve:
System Initialization: A simulation box is created containing a large number of monomer molecules at a specified density and temperature.
Reactive Polymerization: Using a reactive force field or a predefined reaction algorithm, the simulation allows for the formation of covalent bonds between trifluorovinyl groups on different monomers when they are within a certain proximity and orientation. This mimics the thermal [2+2] cycloaddition process.
Network Evolution: As the simulation progresses, the formation of PFCB linkages leads to the growth of polymer chains and the formation of crosslinks. MD simulations can monitor key structural and dynamic properties of the evolving network.
Key phenomena that can be studied using MD simulations include:
Gel Point: The transition from a liquid state of monomers and small oligomers to a solid-like gel, characterized by the formation of a system-spanning network. This can be identified by analyzing the size of the largest polymer cluster.
Cyclization: The formation of intramolecular loops when a reactive group on a growing chain reacts with another group on the same chain. arxiv.org These cycles are considered network defects and can influence the final mechanical properties of the material.
Network Topology: Analysis of the final simulated structure provides information about the distribution of chain lengths, crosslink density, and the prevalence of defects.
These simulations are computationally intensive but offer a bridge between the molecular-level reaction and the macroscopic properties of the resulting thermoset polymer. cam.ac.uk
Table 2: Stages and Observables in MD Simulation of Polymerization
| Simulation Stage | Key Parameters | Observable Properties |
|---|---|---|
| Initialization | Monomer concentration, Temperature, Pressure | Initial state of the monomer system (liquid). |
| Polymerization | Reaction probability, Time step | Degree of conversion, Average molecular weight, Largest cluster size. |
| Post-Gelation | Crosslink density | Evolution of the network modulus, Glass transition temperature. |
| Final Network Analysis | Final equilibrated structure | Distribution of cycles, Crosslink density, Free volume. |
Computational Modeling of Polymer Structure-Property Relationships
A primary goal of computational modeling is to predict the physical and chemical properties of the final polymer based on its molecular structure. By establishing these structure-property relationships, researchers can tailor polymer architectures to achieve desired performance characteristics. The unique properties of fluoropolymers, such as high thermal stability and chemical resistance, are derived from the strength of the carbon-fluorine bond. pageplace.deazom.com
Using the polymer network structures generated from MD simulations or other mesoscale models, a variety of properties can be calculated:
Mechanical Properties: By applying a simulated deformation (e.g., tensile or shear stress) to the polymer model and measuring its response, one can compute key mechanical properties like the Young's modulus, shear modulus, and bulk modulus.
Thermal Properties: The glass transition temperature (Tg) can be estimated by simulating the polymer at different temperatures and observing the change in properties like density or mobility of the polymer chains. The simulated Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state.
Dielectric Properties: The low dielectric constant of PFCB polymers is a key feature for applications in microelectronics. Computational models can predict the dielectric constant by calculating the response of the material's charge distribution to an external electric field. This allows for the investigation of how factors like crosslink density and impurities affect the dielectric performance.
Thermal Stability: While direct simulation of bond-breaking at high temperatures is complex, computational methods can help understand the initial stages of thermal degradation by identifying the weakest bonds in the network and calculating their bond dissociation energies.
These predictive models are crucial for accelerating the materials discovery cycle, reducing the need for extensive trial-and-error experimentation.
Table 3: Linking Polymer Properties to Computational Models
| Material Property | Computational Method | Simulated Measurement |
|---|---|---|
| Young's Modulus | Molecular Dynamics (MD) | Stress-strain response under simulated uniaxial tension. |
| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | Change in the slope of the density vs. temperature plot. |
| Dielectric Constant | MD with external electric field | Calculation of the system's polarization in response to the field. |
| Thermal Stability | Quantum Chemistry (DFT) | Calculation of bond dissociation energies for linkages in the polymer backbone. |
Future Research Directions and Paradigms in 1,4 Bis Trifluorovinyl Benzene Chemistry
Exploration of Novel Reaction Pathways and Derivatization Strategies
Future advancements in this area will likely stem from moving beyond the well-established [2+2] cyclodimerization. The trifluorovinyl group, with its electron-deficient double bond, is a versatile functional handle for a variety of chemical transformations that remain largely unexplored in the context of polymer science.
A significant future direction lies in the exploration of alternative cycloaddition reactions. Research on related aryl trifluorovinyl ethers has demonstrated the feasibility of a [2+1] cycloaddition reaction with a difluorocarbene reagent to yield aryl perfluorocyclopropyl ethers. cas.cn Applying this strategy to 1,4-bis(trifluorovinyl)benzene could create novel polymers with perfluorocyclopropyl units in the backbone, potentially altering the material's thermal, mechanical, and optical properties in unique ways. Furthermore, the exploration of [3+2] cycloaddition reactions, as seen with other fluorinated olefins, could introduce five-membered heterocyclic rings into the polymer structure, dramatically expanding the chemical diversity and functionality of the resulting materials. rsc.org
Derivatization strategies will also be crucial. While this compound is a foundational monomer, future research will focus on creating a broader family of monomers from readily available precursors. A key strategy involves the synthesis of aryl trifluorovinyl ethers (TFVEs) from substituted hydroquinones. This approach allows for the introduction of various functional groups onto the aromatic ring, enabling the fine-tuning of polymer properties. The synthesis of TFVEs can be achieved through several methods, including the thermolysis of the potassium salts of 2-phenoxy-2,3,3,3-tetrafluoropropionic acid. fluorine1.ru This derivatization capability allows for the design of monomers that can lead to polymers with tailored refractive indices, dielectric constants, or solubility characteristics.
A summary of potential reaction pathways for the trifluorovinyl group is presented in the table below.
| Reaction Type | Reactants | Potential Product Unit | Significance |
| [2+2] Cycloaddition | Two trifluorovinyl groups | Perfluorocyclobutyl (PFCB) | Established route to high-performance PFCB polymers. nih.gov |
| [2+1] Cycloaddition | Trifluorovinyl group, Difluorocarbene | Perfluorocyclopropyl | Introduction of three-membered rings into the polymer backbone. cas.cn |
| [3+2] Cycloaddition | Trifluorovinyl group, 1,3-Dipole | Five-membered heterocycle | Incorporation of heteroatoms for tailored functionality. rsc.org |
| Ether Synthesis | Substituted Phenol, Hexafluoropropene oxide precursor | Aryl Trifluorovinyl Ether | Derivatization strategy to create functionalized monomers. fluorine1.ruutoronto.ca |
Precision Control over Polymer Microstructure and Macromolecular Engineering
The properties of a polymer are intrinsically linked to its microstructure. For PFCB polymers derived from this compound and its analogues, a major challenge and opportunity for future research is the control over the stereochemistry of the cyclobutane (B1203170) ring formed during polymerization. The thermal [2+2] cycloaddition typically proceeds in a non-stereoselective manner, yielding a near-equal mixture of cis- and trans-isomers of the 1,2-disubstituted perfluorocyclobutyl ring. This random stereochemistry results in amorphous materials. A paradigm shift in this field would be the development of methods—perhaps using stereoselective catalysts or templated polymerization conditions—to control this isomerization. Gaining control over the cis/trans ratio would provide a powerful tool to manipulate the polymer's morphology, crystallinity, and ultimately, its mechanical and thermal properties.
Macromolecular engineering represents another critical frontier. The ability to create complex polymer architectures such as block copolymers, graft copolymers, and star polymers will enable the development of materials with multiphase morphologies and combined properties. Research has already demonstrated the synthesis of PFCB-based multi-block copolymers by reacting hydroxyl-terminated poly(ethylene glycol) with TFVE-functionalized oligomers. nih.gov Future work will expand on this by exploring other controlled polymerization techniques. For instance, leveraging the reactivity of the trifluorovinyl group with other polymerization mechanisms could lead to novel block copolymers that combine the robust performance of PFCB segments with the unique functionalities of other polymer classes. This would enable the creation of advanced materials like thermoplastic elastomers or stimuli-responsive membranes.
Integration of this compound Chemistry with Emerging Material Technologies
The unique combination of properties offered by polymers derived from this compound chemistry makes them highly suitable for a range of advanced applications. Future research will focus on the rational design of monomers and polymers to meet the specific demands of emerging technologies.
In the field of organic electronics , the low dielectric constant and low dielectric loss of PFCB polymers are highly advantageous for next-generation interconnects and flexible substrates. nih.gov Future work will involve synthesizing derivatives of this compound that incorporate conductive moieties to create materials that serve as both the dielectric and the active electronic component. For example, PFCB polymers containing N,N,N′,N′-tetraphenyl-biphenyl-4,4′-diamine (TPD) have been investigated for use in electrochromic devices. nih.gov
For photonics and optical communications , the low optical loss and tunable refractive index of PFCB polymers are key attributes for creating passive optical waveguides. The integration of chromophores into the polymer backbone through monomer design could lead to active optical components like electro-optic modulators. The challenge will be to design systems that maintain the high thermal and chemical stability of the PFCB platform while incorporating optically active functional groups.
In the area of membrane science , the chemical inertness and high free volume of PFCB polymers make them attractive candidates for gas separation and proton exchange membranes (PEMs) for fuel cells. Future research will target the synthesis of sulfonated or phosphonated bis(trifluorovinyl ether) monomers. The polymerization of these monomers would yield materials with controlled ion-exchange capacity and well-defined phase-separated morphologies, leading to membranes with enhanced proton conductivity and durability.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,4-Bis(trifluorovinyl)benzene in laboratory settings?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (NIOSH-approved) is required if ventilation is insufficient .
-
Spill Management : Collect spills using non-sparking tools and place in sealed containers. Avoid dust generation; use inert absorbents like vermiculite .
-
Storage : Store in a cool, dry place (<25°C) away from light and oxidizing agents. Stability data for analogous fluorinated benzenes suggest decomposition risks at >100°C .
-
First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and administer oxygen if necessary .
- Data Table : Key Safety Parameters
| Parameter | Value/Recommendation | Source |
|---|---|---|
| Stability | Stable under inert conditions | |
| Decomposition Products | Fluorinated gases (e.g., HF) | |
| Flash Point | Not available; treat as flammable |
Q. How can this compound be synthesized and purified for structural characterization?
- Methodological Answer :
-
Synthesis : Aryl trifluorovinyl groups are typically introduced via palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) using 1,4-dibromobenzene and trifluorovinylzinc reagents .
-
Purification : Use fractional distillation (boiling point ~250–300°C inferred from analogs) or recrystallization in hexane/ethyl acetate mixtures .
-
Characterization : Confirm structure via NMR (expected δ: -60 to -80 ppm for CF groups) and GC-MS (m/z ~214 for molecular ion) .
- Data Table : Key Spectral Data for Analogous Compounds
| Technique | Expected Signal | Reference |
|---|---|---|
| NMR | δ -65 ppm (CF) | |
| GC-MS | m/z 214 (M) |
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
-
Basis Sets : Use 6-31G(d,p) for geometry optimization and MP2/cc-pVTZ for electron density analysis. For hyperpolarizability studies, augment with diffuse functions (e.g., 6-31+G(d)) .
-
Software : Gaussian or ORCA for DFT/MP2 calculations. SHELX programs are less suited for electronic properties but effective for crystallography .
-
Validation : Compare computed dipole moments with experimental data (if available). For analogs, deviations <5% are achievable at the MP2 level .
- Data Table : Basis Set Accuracy for Fluorinated Aromatics
| Basis Set | Mean Error (Dipole Moment) | Reference |
|---|---|---|
| 6-31G | 8% | |
| 6-311++G(3df,2pd) | 3% |
Q. How do photochemical reactions of this compound proceed, and what analytical techniques detect its photoproducts?
- Methodological Answer :
-
Mechanism : Under UV (254 nm), trifluorovinyl groups may undergo S-O cleavage (analogous to sulfonyloxy compounds), generating fluorinated radicals. Cage effects favor recombination or Fries-like rearrangements .
-
Analysis :
-
HPLC : Use C18 columns with acetonitrile/water gradients to separate acidic photoproducts (e.g., trifluoroacetic acid) .
-
GC-MS : Detect volatile fluorinated fragments (e.g., CF radicals) via electron ionization .
-
Quantification : Acid generation can be measured via titration (e.g., 0.1M NaOH) or NMR integration .
- Data Table : Photolysis Products of Fluorinated Benzenes
| Photoproduct | Detection Method | Yield (%) |
|---|---|---|
| Trifluoroacetic acid | HPLC/UV (210 nm) | 45–60 |
| Fluorinated dimers | GC-MS (m/z 300–400) | 10–15 |
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
-
Cross-Validation : Combine , , and NMR to assign signals. For example, vicinal coupling () helps confirm substitution patterns .
-
Crystallography : Use SHELXL for single-crystal XRD to resolve ambiguities in regiochemistry. For disordered structures, apply TWIN/BASF commands .
-
Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility causing signal splitting .
- Data Table : NMR Assignments for Trifluorovinyl Groups
| Nucleus | Chemical Shift (δ) | Coupling (Hz) |
|---|---|---|
| -70 ppm | = 12 | |
| (CF) | 120 ppm (q, = 280) | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
